1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-14-9-7-13(8-10-14)12-26-11-3-4-15(19(26)28)18(27)25-17-6-2-1-5-16(17)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYXRXFYXIVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of the corresponding pyridine derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. A study highlighted the synthesis of related compounds which demonstrated potent inhibition against various cancer cell lines, including HeLa and HCT116 cells. The mechanism of action is believed to involve the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been studied for their ability to inhibit bacterial growth and could serve as a scaffold for developing new antibiotics. In vitro studies have shown promising results against a range of pathogens .
Neuroprotective Effects
There is emerging evidence that dihydropyridine derivatives may possess neuroprotective effects. These compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to elucidate these mechanisms further .
Potential as a Scaffold for Drug Design
This compound serves as a versatile scaffold for the development of novel therapeutics. Its ability to be modified at various positions allows for the creation of analogs with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies are critical in optimizing these compounds for specific therapeutic targets .
Risk Assessment
Given the increasing concern over the environmental impact of pharmaceuticals, studies have begun to assess the environmental risks associated with compounds like 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide. Understanding its behavior in environmental matrices is essential for evaluating its persistence and bioaccumulation potential .
Biodegradability Studies
Research into the biodegradability of such compounds is vital for environmental safety assessments. Initial studies suggest that modifications in chemical structure can significantly affect degradation rates in various environments, indicating a need for further investigation into safer alternatives .
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular pathways involved may vary depending on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzyl Group
BF38499
- Structure : 1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
- Molecular Formula : C₂₁H₁₇F₃N₂O₂
- Molecular Weight : 386.37 g/mol
- Key Differences: Replaces the 4-chloro substituent with a 4-methyl group (-CH₃), reducing molecular weight by ~20.4 g/mol. The trifluoromethyl group is at the meta position (3-position) of the phenyl ring instead of ortho (2-position), affecting steric interactions .
3-Chloro Analog
- Structure: 1-[(3-Chlorophenyl)methyl]-2-oxo-N-{[(prop-2-en-1-yl)carbamothioyl]amino}-1,2-dihydropyridine-3-carboxamide
- Molecular Formula : C₁₇H₁₆ClN₄O₂S
- Molecular Weight : 396.85 g/mol
- Key Differences :
Core Structure and Pharmacophore Modifications
Pyrrolo-Pyridazine Carboxamides (EP 4 374 877 A2)
- Example Structures: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Key Differences :
Comparison Table
| Compound Name | Core Structure | R1 Substituent | R2 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Dihydropyridine | 4-Chlorophenylmethyl | 2-(Trifluoromethyl)phenyl | C₂₀H₁₄ClF₃N₂O₂ | 406.79 |
| BF38499 | Dihydropyridine | 4-Methylphenylmethyl | 3-(Trifluoromethyl)phenyl | C₂₁H₁₇F₃N₂O₂ | 386.37 |
| 3-Chloro Analog | Dihydropyridine | 3-Chlorophenylmethyl | Thiourea-propenyl | C₁₇H₁₆ClN₄O₂S | 396.85 |
| Pyrrolo-Pyridazine Derivatives | Pyrrolo-Pyridazine | Difluoro-morpholinyl | Pyrimidinyl-CF₃ | Complex | >500 |
Key Research Findings
The ortho-trifluoromethyl group in the target compound may create steric hindrance, influencing receptor-binding kinetics versus the meta-substituted BF38499 .
Metabolic Stability :
- Thiourea-propenyl substituents (as in the 3-chloro analog) are prone to oxidative metabolism, whereas trifluoromethyl groups confer resistance to enzymatic degradation .
Biological Activity :
- Dihydropyridine carboxamides are associated with anticholinesterase activity, but substituent positioning (e.g., 2-CF₃ vs. 3-CF₃) modulates potency and selectivity .
Biological Activity
1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 420.82 g/mol. Its structure features a dihydropyridine core, which is known for its bioactive properties.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that derivatives of dihydropyridine compounds exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX). Studies show that similar compounds have demonstrated IC50 values in the micromolar range against AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
2. Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, studies involving MCF-7 (breast cancer) cells reveal moderate cytotoxicity, indicating its potential as an anticancer agent. The trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to increased permeability across cellular membranes .
3. Antimicrobial Properties
The compound's derivatives have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could be further explored for developing antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity through hydrogen bonding and halogen interactions with amino acid residues in target proteins .
Case Studies
Case Study 1: Enzyme Inhibition
In a study assessing the inhibitory effects on AChE, derivatives of this compound were tested alongside standard inhibitors. The results indicated that certain derivatives displayed IC50 values comparable to known inhibitors, validating their potential as therapeutic agents for cognitive disorders.
Case Study 2: Cytotoxicity Evaluation
A series of analogs were screened against different cancer cell lines. The most active derivative exhibited an IC50 value of approximately 15 µM against MCF-7 cells, showcasing its potential for further development in cancer therapy .
Data Tables
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core followed by functional group modifications. Key steps include:
- Nucleophilic substitution for introducing the 4-chlorophenylmethyl group using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Carboxamide coupling via activation of the carboxylic acid intermediate with reagents like EDCI/HOBt, reacting with 2-(trifluoromethyl)aniline .
- Catalytic optimization : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, while polar aprotic solvents (e.g., DMSO) improve solubility . Yield optimization requires strict control of temperature (±2°C), solvent purity, and inert atmospheres to minimize side reactions like oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydropyridine ring, substituent positions, and carboxamide linkage. For example, the 2-oxo group produces a distinct carbonyl peak at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.08) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for understanding binding modes .
Q. What are the primary mechanisms of action proposed for this compound in pharmacological studies?
Preliminary studies suggest it acts as a multi-target modulator :
- Enzyme inhibition : Competes with ATP-binding sites in kinases (e.g., MAPK) via its carboxamide and trifluoromethyl groups .
- Receptor antagonism : The chlorophenyl moiety may block inflammatory cytokine receptors (e.g., TNF-α) .
- Oxidative stress modulation : The dihydropyridine core exhibits radical-scavenging activity in vitro .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration compared to fluorophenyl analogs .
- Trifluoromethyl positioning : The ortho-trifluoromethyl group on the phenyl ring increases steric hindrance, reducing off-target binding but lowering solubility .
- Dihydropyridine oxidation : Converting the 2-oxo group to a hydroxyl derivative (via NaBH₄ reduction) abolishes kinase inhibition but enhances antioxidant activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to compare IC₅₀ values .
- Purity thresholds : Use HPLC (>98% purity) to eliminate confounding effects from synthetic byproducts (e.g., N-oxide derivatives) .
- Cell line selection : Validate findings across multiple models (e.g., HEK293 vs. HeLa) to account for differential receptor expression .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to kinase domains (PDB: 3NYX), identifying key hydrogen bonds between the carboxamide and Lys52 .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with anti-inflammatory activity (R² = 0.89) .
Q. What in vitro models are appropriate for evaluating therapeutic potential?
- Cancer : Use MTT assays in MDA-MB-231 cells to assess antiproliferative effects (EC₅₀ ~5 µM) .
- Neuroinflammation : Primary microglial cultures treated with LPS can quantify TNF-α suppression via ELISA .
- Cardiotoxicity : Patch-clamp assays on hERG channels evaluate arrhythmia risk (IC₅₀ >10 µM recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
